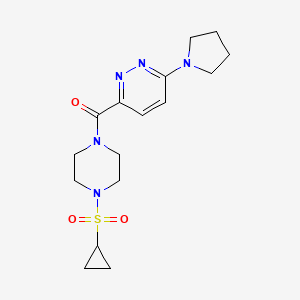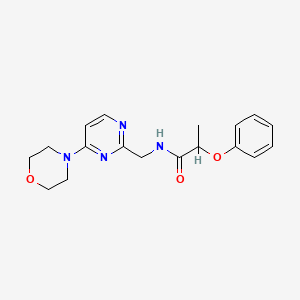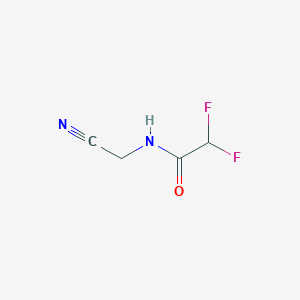
N-(cyanomethyl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyanomethyl)-2,2-difluoroacetamide” likely contains a cyanomethyl group (N≡CCH2–), which is a type of nitrile group . The “2,2-difluoroacetamide” part suggests the presence of a carbonyl group (C=O) and a nitrogen atom (N), with two fluorine atoms (F) attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and solid-state nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
“this compound” might undergo various chemical reactions due to the presence of the nitrile and amide functional groups. For instance, the nitrile group could participate in nucleophilic addition reactions, while the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by its molecular structure and functional groups. For instance, the presence of the nitrile and amide groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
Researchers have developed synthetic strategies towards fluorinated compounds, such as 4-substituted 3,3-difluoropiperidines, which are synthesized via a series of reactions starting with ethyl bromodifluoroacetate. These compounds have potential applications in medicinal chemistry as building blocks for drug development due to their fluorinated gamma-amino acid structure, which can impart desirable properties to pharmaceutical agents (Surmont et al., 2010).
Sensor Technology
N-(cyanomethyl)-2,2-difluoroacetamide derivatives have been utilized in the development of dual sensors for detecting aromatic amine and acid vapors. This application takes advantage of the compounds' aggregation-induced emission properties, offering a novel approach for environmental monitoring and safety applications (Xue et al., 2017).
Antimicrobial Agents
The compound has been incorporated into the synthesis of novel heterocyclic compounds bearing a sulfonamide moiety, showing promising antimicrobial activity. These findings open pathways for the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (Darwish et al., 2014).
Advanced Synthesis Techniques
Innovative synthesis methods have been applied to produce polycyclic difluoroboron complexes of 2-oxoindoline-3-carboxamides, showcasing the versatility of this compound in facilitating complex chemical transformations. This research highlights the potential for creating highly specialized chemical structures useful in various scientific domains (Mo et al., 2016).
Optical Imaging and Drug Delivery
The reactivity of cyanine derivatives of this compound has been harnessed for optical imaging and drug delivery applications. By manipulating the cyanine chromophore, researchers have developed novel probe molecules that offer improved properties for visualizing and manipulating biological processes, potentially revolutionizing biomedical research and therapeutic delivery systems (Gorka et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-3(6)4(9)8-2-1-7/h3H,2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBCNIUUKYCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

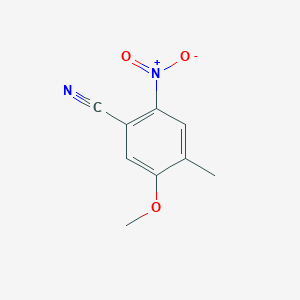
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
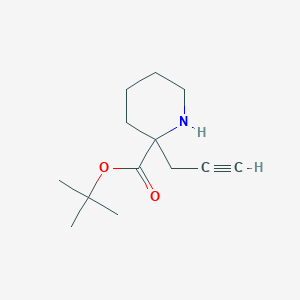
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
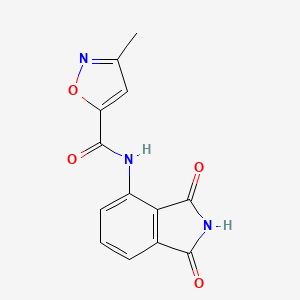

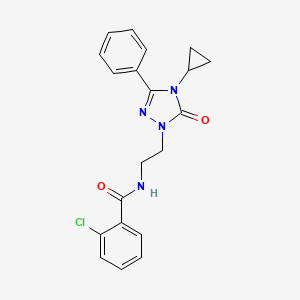
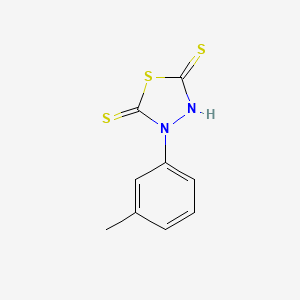
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)

